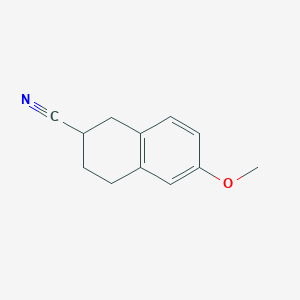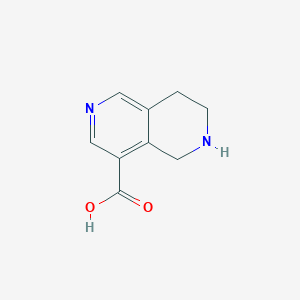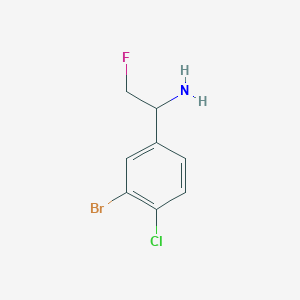![molecular formula C12H15NO2 B15257268 N-[(3-Formylphenyl)methyl]butanamide](/img/structure/B15257268.png)
N-[(3-Formylphenyl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Formylphenyl)methyl]butanamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of butanamide, featuring a formyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]butanamide typically involves the reaction of 3-formylbenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Formylphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methylbutanamide
Reduction: 3-(Hydroxymethylphenyl)methylbutanamide
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
N-[(3-Formylphenyl)methyl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[(3-Formylphenyl)methyl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Methylphenyl)methyl]butanamide
- N-[(3-Hydroxyphenyl)methyl]butanamide
- N-[(3-Nitrophenyl)methyl]butanamide
Uniqueness
N-[(3-Formylphenyl)methyl]butanamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the formyl group allows for specific interactions and transformations that are not possible with other substituents. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[(3-formylphenyl)methyl]butanamide |
InChI |
InChI=1S/C12H15NO2/c1-2-4-12(15)13-8-10-5-3-6-11(7-10)9-14/h3,5-7,9H,2,4,8H2,1H3,(H,13,15) |
InChI Key |
AMYFAYONLXHVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrrole](/img/structure/B15257187.png)




![5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid](/img/structure/B15257214.png)
![2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15257216.png)


![3-(2-Aminoethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15257238.png)
![[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B15257244.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid](/img/structure/B15257252.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine](/img/structure/B15257267.png)
